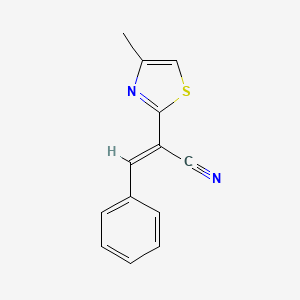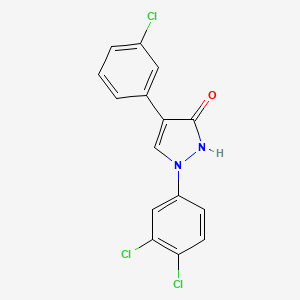
Hypecorinine
Overview
Description
Hypecorinine is a naturally occurring compound found in a variety of plants, including the poppy plant. It is a non-opioid alkaloid and is used in the synthesis of a variety of pharmaceuticals. This compound is a powerful analgesic and has been studied for its potential to treat a variety of conditions, including chronic pain, neuropathic pain, and cancer-related pain.
Scientific Research Applications
Alkaloid Composition and Isolation
Hypecorinine is an alkaloid identified in plants of the genus Hypecoum. Research by Yakhontova et al. (1984) highlights its isolation along with other alkaloids such as hypecorine and hyperectine from H. erectum. These alkaloids represent a novel type of spiroaminoketal alkaloids, contributing significantly to the chemical diversity of plant-derived compounds (Yakhontova et al., 1984).
Synthetic Approaches
The total synthesis of this compound has been achieved, demonstrating the feasibility of creating these complex molecules in a laboratory setting. Rozwadowska and Matecka (1988) elaborated a method using hydrastinine chloride and propylenedithioacetal of methoxycarbonylpiperonal as main building blocks. This synthesis contributes to the understanding of the structural complexity of alkaloids and offers pathways for potential pharmaceutical applications (Rozwadowska & Matecka, 1988).
Antibacterial Activity
A study by Su et al. (2011) on the antibacterial properties of alkaloids from Hypecoum erectum, including this compound, revealed promising activities against both gram-positive and gram-negative bacteria. This suggests potential applications of this compound in developing new antimicrobial agents. The study employed methods like disc diffusion and minimal inhibitory concentration assays to evaluate these effects (Su et al., 2011).
Future Directions
Mechanism of Action
Target of Action
Hypecorinine is an alkaloid isolated from the plant Hypecoum erectum The specific biological targets of this compound are not well-documented in the literature as of my knowledge cutoff in 2021
Result of Action
As an alkaloid, it may have a variety of effects at the molecular and cellular level, potentially influencing cellular signaling, enzyme activity, and other physiological processes .
Action Environment
Factors such as pH, temperature, and the presence of other molecules can potentially influence the action of alkaloids like this compound .
Biochemical Analysis
Biochemical Properties
Hypecorinine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . Among the tetracyclic 7,8-secoberbines, this compound has been found to possess good antimicrobial and anti-inflammatory properties .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been found to possess antimicrobial and anti-inflammatory properties, indicating its potential role in modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it belongs to a new type of spiroaminoketal alkaloids . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
properties
IUPAC Name |
6-methylspiro[7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline-5,7'-9H-[1,3]dioxolo[4,5-h]isochromene]-6'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c1-21-5-4-11-6-16-17(25-9-24-16)7-14(11)20(21)19(22)12-2-3-15-18(26-10-23-15)13(12)8-27-20/h2-3,6-7H,4-5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLLMUXSZJESOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C14C(=O)C5=C(CO4)C6=C(C=C5)OCO6)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of Hypecorinine and where is it found?
A1: this compound is an isoquinoline alkaloid primarily isolated from the plant Hypecoum erectum L. [, ] Its structure is closely related to another alkaloid called Bicucullinine. [] Although a full spectroscopic characterization is yet to be reported in the provided literature, its molecular structure was elucidated, and its synthesis has been achieved. [, ]
Q2: Has this compound shown any promising biological activities?
A2: While this compound itself hasn't been extensively studied for biological activity in the provided literature, Hypecoum erectum L, the plant it is isolated from, has shown promising antibacterial activity. [] This activity is attributed to the presence of various alkaloids, including this compound. [] Further research is needed to isolate and evaluate the specific contribution of this compound to the observed activity.
Q3: Have there been attempts to synthesize this compound?
A3: Yes, total synthesis of this compound has been achieved. [, ] One approach utilized Dehydrobicuculline as a common intermediate for the synthesis of both this compound and Bicucullinine. [] Another method employed 3,4-Dihydropapaverine as a starting material for the creation of this compound and its analogs. [] These synthetic approaches enable further investigations into its properties and potential applications.
Q4: Are there any known structure-activity relationship (SAR) studies for this compound?
A4: While specific SAR studies focusing on this compound are not described within the provided research papers, the synthesis of Hypecorine and this compound analogs from 3,4-Dihydropapaverine suggests an interest in understanding how structural modifications impact biological activity. [] Further research is necessary to establish definitive SAR trends for this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6-Chloroimidazo[1,2-a]pyridin-3-yl)(4-chlorophenyl)methanone](/img/structure/B3036974.png)
![1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide](/img/structure/B3036975.png)

![3-amino-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3036977.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[1-(dimethylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3036978.png)

![6,8-dichloro-3-[(4-chlorobenzoyl)oxy]-2-(trifluoromethyl)-4(3H)-quinazolinone](/img/structure/B3036980.png)
![4-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]pyrimidin-2-amine](/img/structure/B3036983.png)
![1-[(2-chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3036986.png)


![6-chloro-2-(4-chlorophenyl)-1-{[(dimethylamino)carbonyl]oxy}-1H-1,3-benzimidazole](/img/structure/B3036990.png)
![N-[(2-chlorophenyl)methoxy]-1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-imine](/img/structure/B3036993.png)
![1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N-phenylmethoxypiperidin-4-imine](/img/structure/B3036995.png)